
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the following steps:
Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrile oxide and an alkene to form the isoxazolidine ring.
Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano donor.
Attachment of Methoxyphenyl and Phenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
科学的研究の応用
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide
- N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide
Uniqueness
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications.
特性
CAS番号 |
62513-13-7 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC名 |
5-cyano-N-(2-methoxyphenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-23-17-10-6-5-9-15(17)20-18(22)16-11-14(12-19)24-21(16)13-7-3-2-4-8-13/h2-10,14,16H,11H2,1H3,(H,20,22) |
InChIキー |
YTIJACNYOQLUOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


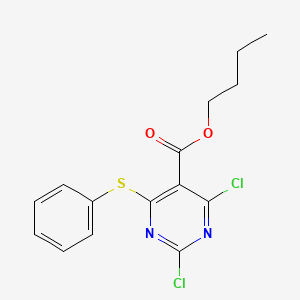

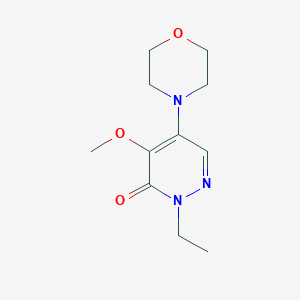
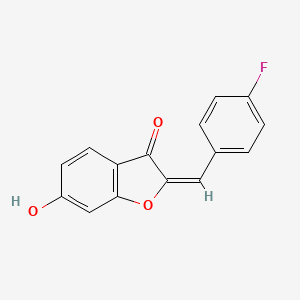
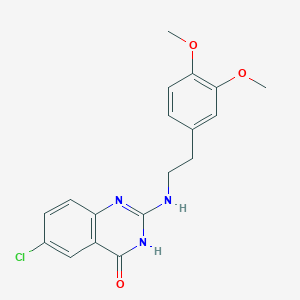
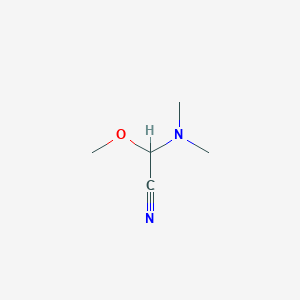
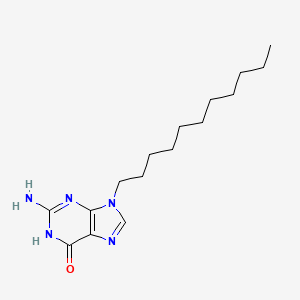
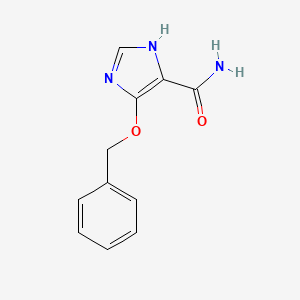
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
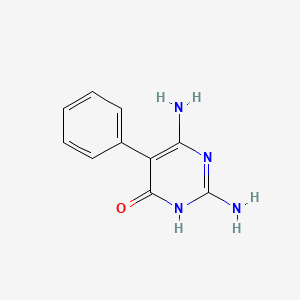
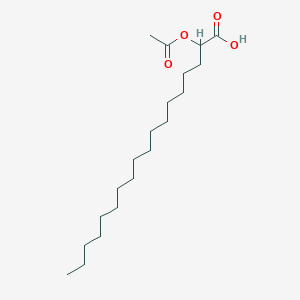

![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/structure/B12922348.png)

